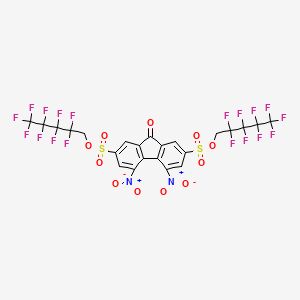![molecular formula C8H9F3N2O2 B2983433 ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 380872-50-4](/img/structure/B2983433.png)
ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
描述
Synthesis Analysis
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is used as a reagent for the synthesis of various compounds . It is also used in the synthesis of several crop-protection products . In organic synthesis, TFA is used as a reagent for the synthesis of various compounds, such as pyrazole derivatives, α,β-unsaturated ketones, and lactams.
Molecular Structure Analysis
The molecular structure of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is analyzed through various methods . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .
Chemical Reactions Analysis
TFA has numerous applications in scientific research, including organic synthesis, pharmaceutical research, and material science. In organic synthesis, TFA is used as a reagent for the synthesis of various compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate are unique due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The molecular weight of this compound is 222.16 .
作用机制
TFA has a unique mechanism of action that makes it a versatile reagent for various chemical reactions. TFA acts as a Lewis acid, which means it can accept a pair of electrons from a nucleophile. This property makes TFA an excellent catalyst for various reactions, such as Friedel-Crafts acylation, aldol condensation, and Michael addition.
安全和危害
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLIOYLBFTVQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)
![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)
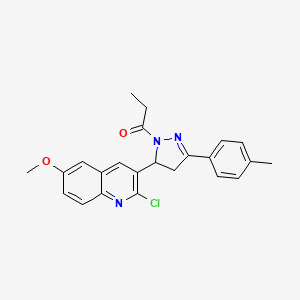

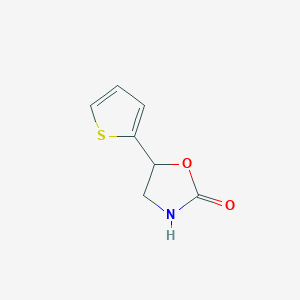
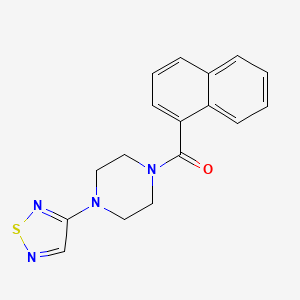
![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)
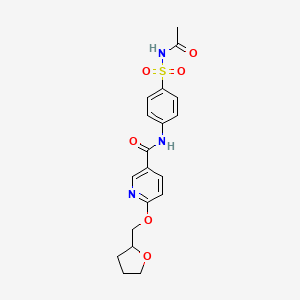
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)
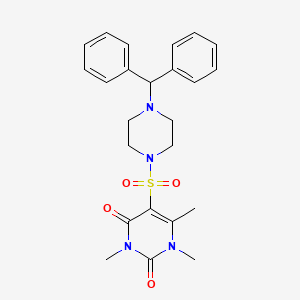
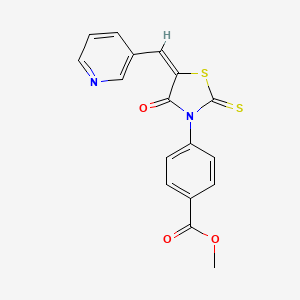
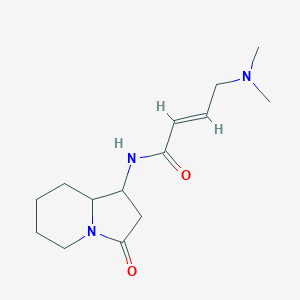
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
